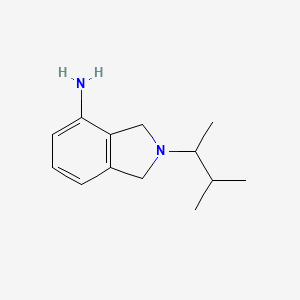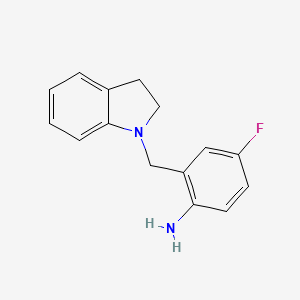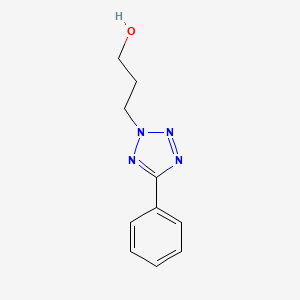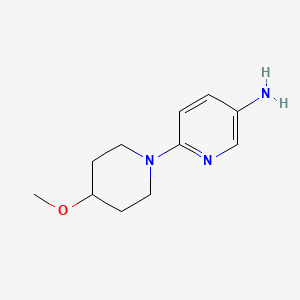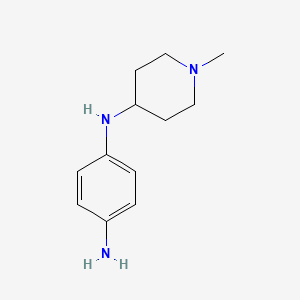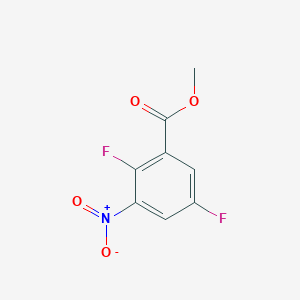![molecular formula C9H13ClF3NO B1418536 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 1153022-66-2](/img/structure/B1418536.png)
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
説明
“2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide” is a chemical compound with the CAS Number: 1153022-66-2. It has a molecular weight of 243.66 and its IUPAC name is 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15). This indicates the molecular structure of the compound .科学的研究の応用
Heterocyclic Synthesis
Compounds similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide serve as important intermediates in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The chemical reactivity and method of preparation of such acetamide derivatives are central to creating novel heterocyclic compounds with potential applications in various industries (Gouda et al., 2015).
Environmental Contaminants
Research on the environmental impact and degradation pathways of acetamide derivatives, including those with chloro and trifluoromethyl groups, contributes to understanding their behavior as contaminants. This knowledge is essential for developing strategies to mitigate their presence in the environment and reduce potential ecological and human health risks (Wong, 2006).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, compounds with structures similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide are utilized in developing chemoselective N-acylation reagents. These reagents are crucial for creating chiral compounds and ligands, which have wide applications in asymmetric synthesis and catalysis, leading to the production of enantiomerically pure pharmaceuticals (Kondo & Murakami, 2001).
Analgesic Mechanisms
While not directly related, the study of acetaminophen, a well-known acetamide derivative, and its analgesic mechanisms provides insights into how similar compounds could interact with biological systems. Understanding these interactions is vital for the development of new analgesics and therapeutic agents (Ohashi & Kohno, 2020).
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQYCAFBSSKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



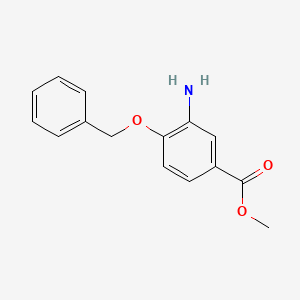
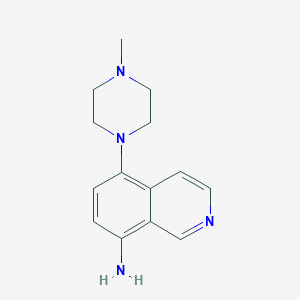
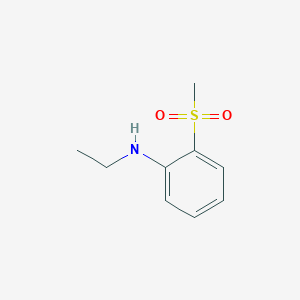
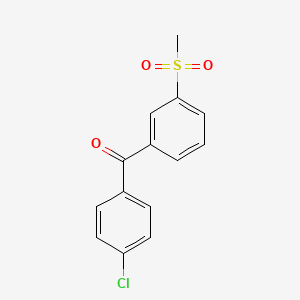
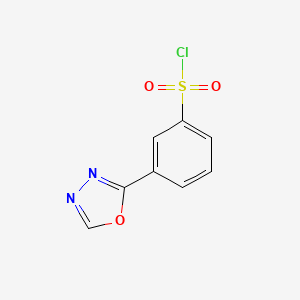
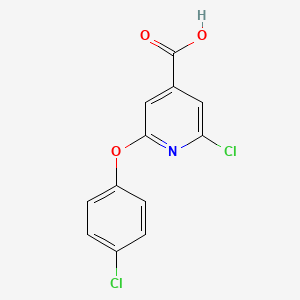
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)
